Ornipressin Ornipressin A synthetic analog of vasopressin with ORNITHINE substitution at residue 8 of the cyclic nonapeptide. It is used as a local vasoconstrictor and hemostatic.
Brand Name: Vulcanchem
CAS No.: 3397-23-7
VCID: VC21540812
InChI: InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31+,32-,33-,34-/m0/s1
SMILES: C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Molecular Formula: C45H63N13O12S2
Molecular Weight: 1042.2 g/mol

Ornipressin

CAS No.: 3397-23-7

Cat. No.: VC21540812

Molecular Formula: C45H63N13O12S2

Molecular Weight: 1042.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ornipressin - 3397-23-7

CAS No. 3397-23-7
Molecular Formula C45H63N13O12S2
Molecular Weight 1042.2 g/mol
IUPAC Name (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13R,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31+,32-,33-,34-/m0/s1
Standard InChI Key MUNMIGOEDGHVLE-MTUUWTMYSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N
SMILES C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Appearance Solid powder
Boiling Point N/A
Melting Point N/A

Chemical Structure and Properties

Ornipressin (8-ornithine-vasopressin or POR-8) is characterized by the substitution of ornithine for arginine at position 8 of the vasopressin molecule, creating a cyclic nonapeptide with distinct properties . The compound has a molecular formula of C45H63N13O12S2 and a molecular weight of 1042.2 g/mol .

Structurally, ornipressin is a single, non-glycosylated polypeptide chain containing 9 amino acids with the sequence H-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2 . Its cyclic structure is maintained by a disulfide bond between the two cysteine residues (positions 1 and 6), which is critical for its biological activity . This configuration creates a stable molecular arrangement that contributes to its efficacy as a vasoactive agent.

The compound appears as a white lyophilized powder when prepared for pharmaceutical use . Its solubility characteristics allow for reconstitution in sterile water, which can then be further diluted to other aqueous solutions for clinical administration .

Comparative Molecular Structure

The key structural distinction of ornipressin lies in the ornithine substitution at position 8, which alters the alkalinity of this region of the molecule. This modification affects the compound's pressor and anti-diuretic properties . The IUPAC name for ornipressin highlights its complex structure: L-cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparagyl-L-cysteinyl-L-prolyl-L-ornithyl-glycinamide (1→6)-disulfide .

Mechanism of Action

Ornipressin exerts its primary effects through interaction with vasopressin receptors, particularly the V1A subtype found in vascular smooth muscle cells . This interaction leads to vasoconstriction, particularly affecting capillaries, small arterioles, and venules .

The compound functions as a potent vasoconstrictor, with action similar to adrenaline in terms of local vasoconstriction . Ornipressin primarily causes constriction of volumetric blood vessels, resulting in the characteristic pale appearance at the injection site . Additionally, it possesses antidiuretic properties through activation of V2 receptors in the renal collecting ducts, though this effect is less pronounced compared to its vasoconstrictive action .

Receptor Binding Profile

Ornipressin demonstrates significant affinity for multiple vasopressin receptor subtypes, with differential potency that explains its biological effects. Based on available pharmacological data, ornipressin shows high potency at vasopressin receptors with the following potency values (pEC50):

  • V1A receptor: 9.16

  • V1B receptor: 8.12

  • V2 receptor: 9.35

  • Oxytocin receptor: 7.15

This binding profile explains the compound's predominant vasoconstrictor effects while also accounting for its additional physiological actions.

Clinical Applications

Ornipressin has demonstrated utility across several medical domains, with applications primarily centered on its vasoconstrictive and hemostatic properties.

Surgical Hemostasis

One of the primary applications of ornipressin is in surgical settings where it serves as a hemostatic agent by arresting blood flow . When applied directly to bleeding surfaces, it provides a mechanical substrate that forms an artificial clot, promoting hemostasis . This property has made ornipressin valuable in various surgical specialties.

Specific surgical applications include:

  • Plastic surgery: Hair transplants, skin grafts, meloplasty, otoplasty, and tumor resections

  • Obstetrics/Gynecology: Vaginal repair, vaginal hysterectomy, cone biopsy of cervix, episiotomy, and myomectomy

  • ENT surgery: Tonsillectomy, submucous resection of septum, myringoplasty, and rhinosurgery

  • Other specialized procedures: Neurosurgery, orofacial surgery, surgery of head and neck, abdominal and rectal surgery, and burn care (excision of eschar)

Management of Renal Dysfunction in Liver Cirrhosis

A significant clinical application of ornipressin is in the management of functional renal failure associated with decompensated liver cirrhosis . Multiple studies have demonstrated that ornipressin infusion can substantially improve renal function parameters in these patients.

In cirrhotic patients, ornipressin administration has been shown to:

  • Increase urinary volume (from 30 ml/h to 500 ml/h in some cases)

  • Improve creatinine clearance (from 24 to 65 ml/min)

  • Enhance fractional sodium excretion (from 0.86% to 11.1%)

  • Decrease free water clearance

These effects appear to be mediated through multiple mechanisms, including increased renal blood flow secondary to elevated arterial blood pressure, reduced sympathetic activity evidenced by decreased plasma noradrenaline levels, and potentially the vasodilatory effect of reduced angiotensin concentration .

Esophageal Varices

Ornipressin has also been employed in the treatment of hemorrhagic esophageal varices, where its vasoconstrictor properties help achieve hemostasis in this life-threatening condition . Intravenous administration of ornipressin can help control bleeding from these abnormally enlarged blood vessels in the esophagus, which commonly occur in patients with liver cirrhosis.

Dosage and Administration

The appropriate dosage and concentration of ornipressin vary depending on the specific clinical application. For hemostasis, solutions containing up to 5 units of ornipressin in 20 to 60 mL of 0.9% sodium chloride are typically infiltrated into the area involved .

Comparative Efficacy in Different Surgical Settings

Clinical Studies and Evidence

Numerous clinical studies have evaluated the efficacy and safety of ornipressin across various applications, providing an evidence base for its clinical use.

Studies on Renal Function in Cirrhosis

A significant body of research has focused on ornipressin's effects on renal function in patients with liver cirrhosis. In one study involving 11 patients with decompensated cirrhosis and deteriorating renal function, ornipressin infusion (6 IU/h over 4 hours) resulted in:

  • 65% increase in inulin clearance

  • 49% increase in paraaminohippuric acid clearance

  • 45% increase in urine volume

  • 259% increase in sodium excretion

  • 130% increase in fractional elimination of sodium

These improvements were associated with meaningful hemodynamic changes:

  • 60% increase in systemic vascular resistance

  • 27% decrease in previously elevated renal vascular resistance

  • 44% increase in renal blood flow

  • Increase in renal fraction of cardiac output from 2.3% to 4.7%

The study also noted significant reductions in elevated plasma levels of noradrenaline (from 2.08 to 1.13 ng/mL) and renin activity (from 27.6 to 14.2 ng·mL^-1·h^-1) .

Studies on Vasoconstrictor Potency

Research examining the vasoconstrictor potency of ornipressin in the skin of volunteers has provided valuable insights into its dose-response relationship. One study involving 30 volunteers receiving intradermal injections of various concentrations found that ornipressin was effective at concentrations as low as 10^-4 u/ml, with maximal constrictor effect at 10^-2 and 10^-1 u/ml . Larger concentrations demonstrated reduced efficacy. Importantly, the study also noted that capacitance vessels (affecting skin color) were more sensitive to ornipressin than resistance vessels (affecting capillary flux) .

Current Status and Regulatory Position

Ornipressin (POR-8) was introduced in 1971 and has been approved for use in several countries including Germany, Switzerland, New Zealand, and Australia . It is classified as an experimental biotech drug in some databases .

The compound is categorized under various pharmacological classifications including:

  • Cardiovascular Agents

  • Coagulants

  • Hemostatics

  • Hormones

  • Vasoconstrictor Agents

  • Vasopressin and Analogues

Its ATC code is H01BA05, identifying it within the vasopressin analogs category .

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